3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid
Description
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Properties
Molecular Formula |
C10H6Cl2F2O3 |
|---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[2,6-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(17-10(13)14)9(12)5(6)1-4-8(15)16/h1-4,10H,(H,15,16)/b4-1+ |
InChI Key |
OQQNWJWAHCVYIO-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)/C=C/C(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)C=CC(=O)O)Cl |
Origin of Product |
United States |
Biological Activity
3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 283.06 g/mol. Its structure features a cinnamic acid backbone with two chlorine atoms and a difluoromethoxy group, which may enhance its biological activity compared to similar compounds.
Preliminary studies suggest that 3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It potentially interacts with specific receptors that regulate cellular processes, influencing pathways related to cell growth and apoptosis.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of 3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid:
- Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis.
- Xenograft Models : Animal studies have shown promising results in reducing tumor size in xenograft models, indicating its potential as a therapeutic agent against certain cancers.
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Method : Human macrophages were treated with varying concentrations of the compound.
- Results : A significant reduction in TNF-alpha and IL-6 levels was observed at doses above 10 µM.
-
Anticancer Efficacy :
- Objective : To assess the anticancer activity in bladder cancer models.
- Method : Mice bearing RT112 bladder cancer xenografts were treated with the compound.
- Results : The treatment resulted in a 40% reduction in tumor volume compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid | Different chlorine substitution pattern | |
| 4-Chlorocinnamic acid | Lacks difluoromethoxy group but shares cinnamic backbone |
The unique combination of halogenated substituents and difluoromethoxy groups in 3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid may contribute to its enhanced biological activity compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
